2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine is a novel phenyl-imidazo[1,2-a]pyridine derivative investigated for its potential as an imaging agent for β-amyloid (Aβ) plaques in Alzheimer's disease (AD) []. It belongs to a class of compounds that exhibit promising binding affinity for Aβ plaques, making them suitable for both in vivo and in vitro studies.
The synthesis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine is achieved through a radioiodination process via an iododestannylation reaction using the corresponding trimethyltin derivative []. This method allows for the production of no-carrier-added radioiodinated forms of the compound, such as [¹²⁵I]4b and [¹²⁴I]4b, which are specifically designed for imaging purposes.
While the exact mechanism of action of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine is not detailed in the provided abstracts, its application stems from its ability to selectively bind to Aβ plaques in the brain []. This binding enables its use as an imaging agent, specifically for PET and SPECT imaging techniques.
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine shows promise as an imaging agent for Aβ plaques in Alzheimer's disease research []. Radioiodinated forms of the compound, specifically [¹²⁵I]4b and [¹²⁴I]4b, have demonstrated the ability to selectively label Aβ plaques in brain tissue of an APP/PS1 mouse model of AD []. The pattern of uptake observed in these studies correlates strongly with Aβ plaque pathology, as confirmed by ex vivo immunohistochemistry []. These findings suggest its potential suitability for both preclinical and clinical imaging of Aβ, potentially enabling earlier and more accurate diagnosis of AD.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: